Methyl 2-(4-{[(4-chlorophenyl)carbonyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a hydroxy group, and a benzamido group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with N-methylamine to form N-methyl-4-chlorobenzamide.
Introduction of the Trifluoromethyl Group:
Formation of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, typically using a strong oxidizing agent like hydrogen peroxide.
Esterification: The final step involves the esterification of the intermediate with methanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and benzamido groups contribute to its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: Similar structure but lacks the benzamido group.
®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid: Similar structure but with a different substituent at the alpha position.
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(N-methyl-4-chlorobenzamido)phenyl]propanoate is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
Properties
Molecular Formula |
C18H15ClF3NO4 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
methyl 2-[4-[(4-chlorobenzoyl)-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H15ClF3NO4/c1-23(15(24)11-3-7-13(19)8-4-11)14-9-5-12(6-10-14)17(26,16(25)27-2)18(20,21)22/h3-10,26H,1-2H3 |
InChI Key |
ZJWLIVWEUHJNRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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